2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methylacetohydrazide is a useful research compound. Its molecular formula is C10H10ClN3O3S and its molecular weight is 287.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Assisted Synthesis and Anti-microbial Activity
A study by Ahmad et al. (2011) explored the synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides using microwave-assisted synthesis. This approach yielded compounds with moderate to significant anti-microbial activities, particularly noting that N-methyl analogues displayed higher anti-bacterial efficacy (Ahmad et al., 2011).
Novel Synthesis for Anti-bacterial and Antioxidant Applications
Rehman et al. (2009) developed a series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides starting from sodium saccharin. These compounds were evaluated for their antibacterial and DPPH radical scavenging activities, showing potential as both antimicrobial and antioxidant agents (Rehman et al., 2009).
Antioxidant and Anti-bacterial Activities of Acetohydrazides
Ahmad et al. (2010) synthesized N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides with promising antioxidant and anti-bacterial properties. This work highlights the potential use of these compounds in treating infections and combating oxidative stress (Ahmad et al., 2010).
Heterocyclic Compounds from 2-Amino Benzothiazole
Mahmood and Ahmad (2020) reported on the synthesis of various heterocyclic compounds derived from 2-amino benzothiazole, showcasing a diverse range of potential biological activities. This study emphasizes the versatility of benzothiazole derivatives in pharmaceutical chemistry (Mahmood & Ahmad, 2020).
Biologically Active Quinazolinones
Zia-ur-Rehman et al. (2006) synthesized 2-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones, evaluating their biological activity against Gram-positive and Gram-negative bacteria. Some compounds showed marked activity, particularly against Bacillus subtilis, highlighting their potential as antimicrobial agents (Zia-ur-Rehman et al., 2006).
Properties
IUPAC Name |
2-chloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N'-methylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3S/c1-14(12-9(15)6-11)10-7-4-2-3-5-8(7)18(16,17)13-10/h2-5H,6H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMYZQDVUQKAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.